molecular formula C20H20F3NO3 B5529757 6,7-DIETHOXY-4-[4-(TRIFLUOROMETHYL)PHENYL]-1,2,3,4-TETRAHYDROQUINOLIN-2-ONE

6,7-DIETHOXY-4-[4-(TRIFLUOROMETHYL)PHENYL]-1,2,3,4-TETRAHYDROQUINOLIN-2-ONE

Cat. No.: B5529757
M. Wt: 379.4 g/mol
InChI Key: LZNWLQJPBZROKY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6,7-DIETHOXY-4-[4-(TRIFLUOROMETHYL)PHENYL]-1,2,3,4-TETRAHYDROQUINOLIN-2-ONE is a complex organic compound known for its unique chemical structure and properties This compound is part of the tetrahydroquinoline family, which is characterized by a quinoline core with various substituents

Preparation Methods

The synthesis of 6,7-DIETHOXY-4-[4-(TRIFLUOROMETHYL)PHENYL]-1,2,3,4-TETRAHYDROQUINOLIN-2-ONE typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through a Povarov reaction, which involves the cycloaddition of an aniline derivative with an aldehyde and an alkene.

    Introduction of Ethoxy Groups: The ethoxy groups can be introduced through an alkylation reaction using ethyl iodide in the presence of a base such as potassium carbonate.

    Addition of the Trifluoromethyl Phenyl Group: The trifluoromethyl phenyl group can be added via a Friedel-Crafts acylation reaction using trifluoromethyl benzoyl chloride and a Lewis acid catalyst like aluminum chloride.

Industrial production methods may involve optimizing these reactions for higher yields and purity, often using continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

6,7-DIETHOXY-4-[4-(TRIFLUOROMETHYL)PHENYL]-1,2,3,4-TETRAHYDROQUINOLIN-2-ONE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of tetrahydroquinoline derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the ethoxy groups, where nucleophiles like thiols or amines replace the ethoxy groups, forming thioethers or amines.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, bases like sodium hydroxide, and catalysts like palladium on carbon

Scientific Research Applications

6,7-DIETHOXY-4-[4-(TRIFLUOROMETHYL)PHENYL]-1,2,3,4-TETRAHYDROQUINOLIN-2-ONE has several scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex organic molecules, particularly in the development of new pharmaceuticals and agrochemicals.

    Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurological disorders and inflammatory conditions.

    Industry: The compound is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 6,7-DIETHOXY-4-[4-(TRIFLUOROMETHYL)PHENYL]-1,2,3,4-TETRAHYDROQUINOLIN-2-ONE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammation or cancer cell proliferation, thereby exerting its therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

6,7-DIETHOXY-4-[4-(TRIFLUOROMETHYL)PHENYL]-1,2,3,4-TETRAHYDROQUINOLIN-2-ONE can be compared with other similar compounds, such as:

    6,7-Dimethoxy-4-(trifluoromethyl)coumarin: This compound is used for fluorescent labeling and has similar structural features but different applications.

    6,7-Diethoxy-4-(trifluoromethyl)coumarin: Another related compound used as a molecular probe in fluorescence studies.

    3-Trifluoromethyl-5,6-dihydro-[1,2,4]triazolo pyrazine: This compound has a different core structure but shares the trifluoromethyl group, leading to some overlapping chemical properties.

The uniqueness of this compound lies in its specific combination of substituents and the resulting chemical behavior, making it valuable for diverse scientific and industrial applications.

Properties

IUPAC Name

6,7-diethoxy-4-[4-(trifluoromethyl)phenyl]-3,4-dihydro-1H-quinolin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20F3NO3/c1-3-26-17-9-15-14(12-5-7-13(8-6-12)20(21,22)23)10-19(25)24-16(15)11-18(17)27-4-2/h5-9,11,14H,3-4,10H2,1-2H3,(H,24,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZNWLQJPBZROKY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C2C(=C1)C(CC(=O)N2)C3=CC=C(C=C3)C(F)(F)F)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20F3NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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